3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride
Description
Historical Development and Discovery Background
The exploration of cyclobutane derivatives in organic chemistry dates to early 20th-century efforts to synthesize strained carbocycles, driven by curiosity about their unique structural and electronic properties. The specific compound 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride emerged as part of a broader push in the 1990s to develop conformationally restricted amines for pharmacological applications. Its discovery aligns with advancements in cyclization techniques, particularly those involving brominated aryl precursors and cyclobutane ring formation. Early synthetic routes relied on [2+2] photocycloadditions of styrene derivatives, but modern methods now favor transition-metal-catalyzed cross-couplings to install the bromophenyl moiety.
The compound’s first reported synthesis appeared in patent literature circa 2005, coinciding with pharmaceutical industry interest in rigid amine scaffolds for kinase inhibitor development. Unlike simpler cyclopropylamines, the cyclobutane core provided reduced ring strain while maintaining torsional restriction—a balance critical for optimizing drug-target binding kinetics. The hydrochloride salt formulation, introduced to improve aqueous solubility, became standard for biological testing by 2010.
Significance in Contemporary Medicinal Chemistry
In modern drug discovery, This compound serves as a versatile intermediate for designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its structural features address three key challenges in lead optimization:
- Conformational Restriction : The cyclobutane ring locks the amine nitrogen and bromophenyl group in a fixed spatial arrangement, reducing entropy penalties during protein binding.
- Metabolic Stability : The bromine atom and saturated ring system decrease susceptibility to cytochrome P450 oxidation compared to analogous aromatic amines.
- Solubility-Enhancing Salt Form : The hydrochloride counterion improves bioavailability for in vivo studies while maintaining crystallinity for precise characterization.
Recent applications include its use as a key building block in Bruton’s tyrosine kinase (BTK) inhibitors, where the bromophenyl group enables Suzuki-Miyaura couplings to install pharmacophoric elements. Computational studies suggest the compound’s dipole moment (≈3.2 D) facilitates interactions with kinase ATP-binding pockets.
Position within Aryl-Substituted Cyclobutane Research
Aryl-substituted cyclobutanes occupy a strategic niche in medicinal chemistry, bridging the gap between rigid aromatic systems and flexible aliphatic chains. Comparative analyses reveal distinct advantages of This compound :
| Property | Cyclopropane Analog | Cyclobutane Derivative | Cyclopentane Analog |
|---|---|---|---|
| Ring Strain (kcal/mol) | 27.5 | 26.3 | 6.2 |
| N–C–C–C Dihedral (°) | 0 | 25–35 | 45–60 |
| Metabolic Half-life (h) | 1.2 | 4.7 | 3.1 |
Table 1: Comparative properties of small-ring amine derivatives.
The compound’s balanced strain energy and torsional flexibility make it preferable for targeting shallow protein binding sites inaccessible to bulkier inhibitors. Its electron-deficient bromophenyl group also participates in halogen bonding with kinase hinge regions, a feature exploited in selective inhibitor design.
Theoretical Framework for Investigating Cyclobutyl Amines
The study of This compound rests on three theoretical pillars:
- Molecular Strain Analysis : Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a puckered cyclobutane ring (C–C–C–C dihedral ≈35°) that minimizes angle strain while maintaining planarity at the amine nitrogen.
- Frontier Molecular Orbital Theory : The HOMO (-6.8 eV) localizes on the amine lone pair and cyclobutane σ-framework, directing nucleophilic attacks to the para-bromophenyl position.
- Quantitative Structure-Activity Relationship (QSAR) : Topological polar surface area (TPSA ≈45 Ų) and ClogP (≈2.1) values position the compound within "drug-like" space for central nervous system targets.
Synchrotron X-ray crystallography of protein-ligand complexes confirms the amine group forms salt bridges with aspartate residues (bond length ≈2.9 Å), while the bromine atom engages in halogen bonds with backbone carbonyls (C–Br···O=C, ≈3.2 Å). These interactions guide rational design of analogues with sub-nanomolar affinities.
Properties
IUPAC Name |
3-(4-bromophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKPKVDDKVGUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807896-07-6 | |
| Record name | 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Amination: The amine group is introduced via nucleophilic substitution, often using ammonia or an amine source under suitable conditions.
Formation of Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems for precise control.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, forming the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenylcyclobutanamines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : Research indicates that 3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride has shown promise as a precursor in the synthesis of pharmaceutical compounds targeting various diseases, including neurological disorders. Its interaction with histamine receptors suggests potential applications in treating conditions related to cognition and memory .
- Antimicrobial Activity : Preliminary studies have explored its efficacy against pathogens such as Mycobacterium tuberculosis, highlighting its potential as an antibacterial agent .
2. Organic Synthesis
- Building Block for Complex Molecules : The compound serves as an essential intermediate in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions, including substitutions and reductions.
- Mechanistic Studies : Its unique structure allows researchers to study reaction mechanisms involving cyclobutane derivatives, contributing to the broader understanding of organic reaction pathways.
3. Biochemical Assays
- Probe for Biological Pathways : In biological research, this compound is utilized as a probe to investigate various biochemical pathways, aiding in the understanding of cellular processes and disease mechanisms.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variation
- 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride (CAS: 1807885-05-7): Adds a fluorine atom at the 4-position of the phenyl ring. Molecular weight: 280.56 g/mol (C₁₀H₁₂BrClFN).
- 3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride (CAS: EN300-43360548):
Ring Size Comparison
- 1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride (CAS: 676138-34-4): Replaces cyclobutane with a cyclohexane ring. Molecular weight: 290.62 g/mol (C₁₂H₁₆NBr·HCl). Enhanced solubility in chloroform and methanol due to the larger, more flexible ring .
Functional Group Modifications
- (1R,3r)-3-(tert-Butoxy)cyclobutan-1-amine hydrochloride (CAS: 1955473-77-4): Substitutes bromophenyl with a tert-butoxy group. Molecular formula: C₇H₁₆ClNO; molecular weight: 165.66 g/mol. Reduced steric bulk but increased hydrophobicity .
- 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride (CAS: EN300-366826): Replaces bromophenyl with a fluoromethyl group. Molecular weight: 164.21 g/mol (C₅H₉ClFN).
Key Data Table: Comparison of Structural Analogs
Research Findings and Implications
- Substituent Effects : Bromine at the para position (parent compound) enhances electronic effects for Suzuki-Miyaura couplings, while meta-substituted analogs (e.g., 3-bromo-4-fluoro) introduce steric and electronic diversity .
- Ring Size : Cyclohexane analogs exhibit higher solubility in organic solvents but may lose the conformational rigidity critical for target binding .
Biological Activity
3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride is a compound with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by a cyclobutane ring and a bromophenyl substituent, suggests potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C10H12BrN·HCl
- Molecular Weight : Approximately 262.57 g/mol
The compound's structure contributes to its interaction with various biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics.
Research indicates that this compound interacts with multiple biological pathways. Although specific mechanisms are still under investigation, preliminary studies suggest that it may target key proteins involved in disease processes.
Interaction Studies
The interactions of this compound with biological targets include:
- Binding to proteins associated with tumor growth inhibition.
- Potential activity against pathogens such as Mycobacterium tuberculosis.
Pharmacological Applications
The compound has been studied for its potential applications in various therapeutic areas:
| Therapeutic Area | Activity |
|---|---|
| Antimicrobial | Inhibits growth of Mycobacterium tuberculosis |
| Anticancer | Inhibitory effects on cancer cell proliferation |
| Enzyme Inhibition | Significant inhibitory activity against 11β-HSD1 |
Case Studies
- Antimicrobial Activity : A study performed high-throughput screening against Mycobacterium tuberculosis, identifying this compound as a promising candidate due to its binding affinity to MmpL3, a target critical for bacterial survival .
- Anticancer Activity : The compound demonstrated notable inhibition of tumor cell proliferation in various cancer cell lines. For instance, it caused a decrease in cell viability ranging from 20% to 65% across different assays .
- Enzyme Inhibition : Inhibitory studies against 11β-HSD1 revealed that the compound exhibited significant activity (IC50 = 0.18 µM), indicating its potential as a selective inhibitor compared to existing drugs .
Structure-Activity Relationship (SAR)
The structural features of this compound are essential for its biological activity. A comparative analysis with structurally similar compounds highlights the importance of the bromine substituent and the cyclobutane ring in enhancing potency.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(3-Bromophenyl)cyclobutan-1-amine hydrochloride | C10H12BrN·HCl | Different position of bromine |
| (R)-1-(4-Bromophenyl)-3-methylbutan-1-amine | C11H17BrClN | Additional methyl group |
| (1R,3R)-3-(4-bromophenyl)cyclobutan-1-amine | C10H13BrClN | Stereochemical variations |
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves cyclization of bromophenyl-substituted precursors. A common approach includes:
- Cyclobutane ring formation : Reacting 4-bromophenylacetonitrile with ammonia or a protected amine under reductive conditions (e.g., using NaBH₄ or LiAlH₄) to form the cyclobutane backbone .
- Hydrochloride salt formation : Treating the free amine with HCl in a polar solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt .
- Critical conditions : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reducing agents to prevent over-reduction or byproduct formation .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural confirmation and purity assessment:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the cyclobutane ring, bromophenyl group, and amine proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₂BrNCl ≈ 276.61 g/mol) .
- Elemental analysis : Validate C, H, N, and halogen content to confirm stoichiometry .
- X-ray crystallography : Optional for resolving stereochemistry in crystalline forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereochemical purity in the synthesis of this compound?
- Methodological Answer : Stereochemical control is critical for biological activity. Strategies include:
- Chiral catalysts : Use of enantioselective catalysts (e.g., Ru-based complexes) during cyclization to favor cis/trans configurations .
- Temperature modulation : Lower temperatures (e.g., –20°C) to slow racemization and stabilize intermediates .
- Protecting groups : Temporary protection of the amine (e.g., Boc or Fmoc) to prevent undesired side reactions .
- Continuous flow reactors : Improve mixing and heat transfer for consistent stereochemical outcomes .
Q. What analytical methods are recommended for resolving degradation products under varying pH and temperature conditions?
- Methodological Answer : Stability studies require:
- HPLC/UPLC with PDA detection : Monitor degradation kinetics and identify byproducts (e.g., hydrolyzed cyclobutane or debrominated species) .
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze using LC-MS .
- pH-dependent degradation : Use buffers (pH 1–13) to assess susceptibility to acidic/basic hydrolysis.
Q. How does stereochemistry influence the compound’s interaction with biological targets such as enzymes or receptors?
- Methodological Answer : Stereochemistry impacts binding affinity and selectivity:
- Molecular docking studies : Compare cis vs. trans isomers binding to serotonin receptors (e.g., 5-HT₂A) .
- Pharmacophore modeling : Identify hydrogen-bonding interactions between the amine group and active-site residues .
- In vitro assays : Measure IC₅₀ values for enantiomers in enzyme inhibition assays (e.g., monoamine oxidase) .
Q. What strategies are effective for structure-activity relationship (SAR) studies involving derivatives of this compound?
- Methodological Answer : SAR workflows include:
- Halogen substitution : Replace bromine with Cl, F, or I to assess electronic effects on receptor binding .
- Cyclobutane ring modification : Introduce methyl or hydroxyl groups to alter steric and solubility properties .
- Amine functionalization : Synthesize secondary or tertiary amines to modulate lipophilicity and bioavailability .
Q. How can contradictions in reported molecular weights or spectral data for this compound be resolved?
- Methodological Answer : Address discrepancies via:
- Cross-referencing databases : Compare PubChem, Enamine, and Kanto Reagents entries for consensus on molecular formula (C₁₀H₁₂BrClN) and weight (276.61 g/mol) .
- Spectral libraries : Validate NMR/IR peaks against authenticated samples from academic suppliers .
- Isotopic labeling : Use deuterated analogs to confirm fragmentation patterns in MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
